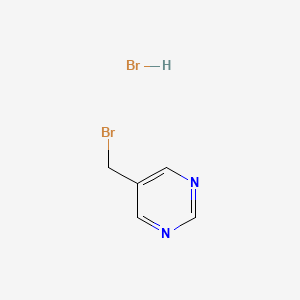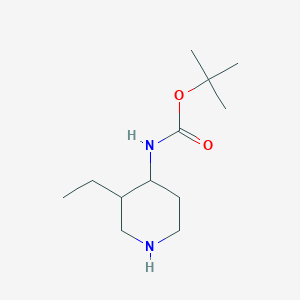
tert-Butyl-N-(3-Ethylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology and Medicine: In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It plays a role in the development of drugs targeting neurological disorders .
Industry: In the industrial sector, tert-butyl N-(3-ethylpiperidin-4-yl)carbamate is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: Industrial production methods for tert-butyl N-(3-ethylpiperidin-4-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of substituted carbamates
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate
Uniqueness: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in selective synthesis and as a protecting group in complex organic reactions .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZRCPXJDZCIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
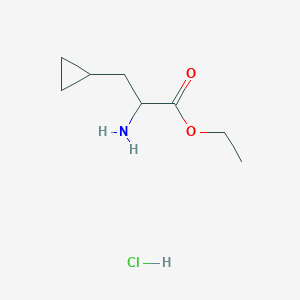
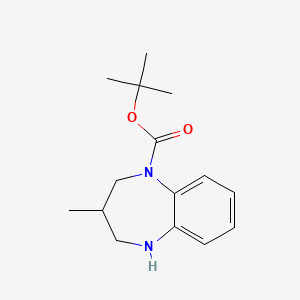
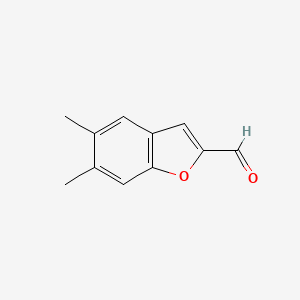
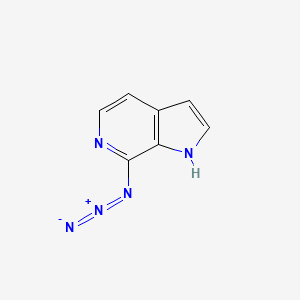
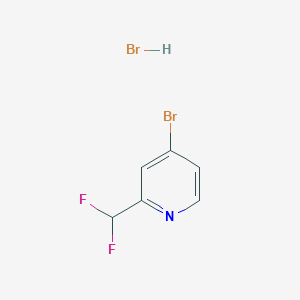
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
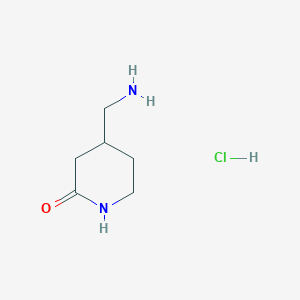
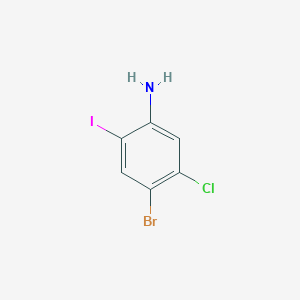
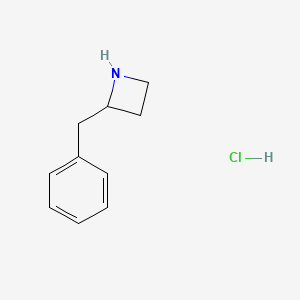
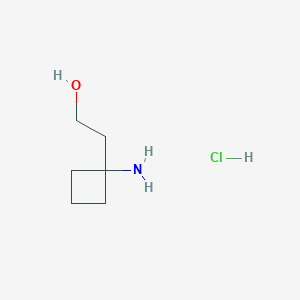
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
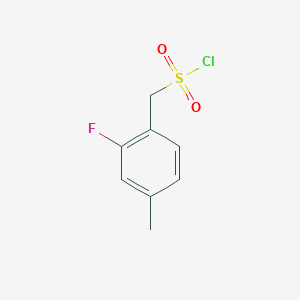
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
